Citrulline malate

説明

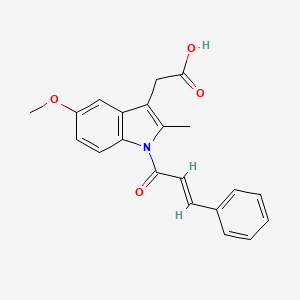

Citrulline malate (CM) is an amino acid compound that has gained attention due to its reported ability to delay the onset of fatigue during intense exercise . It is composed of the amino acid, Citrulline, plus Malic Acid, an organic salt . Citrulline is involved in various metabolic pathways, most notably, the urea cycle, and is a precursor for the amino acid arginine . Arginine has a role in the production of nitric oxide, which widens blood vessels to improve blood flow and oxygen delivery around the body .

Synthesis Analysis

Citrulline is obtained as a result of a reaction of L-arginine hydrochloride with sodium hydroxide, copper oxide, and hydrogen sulfide . In practice, it is usually used as malate salt .Chemical Reactions Analysis

Citrulline malate facilitates the biological process of protein synthesis, where cells generate new proteins . During this process, amino acids are absorbed into muscle cells, leading to an increase in blood insulin levels to maintain and increase muscle mass and strength .Physical And Chemical Properties Analysis

Citrulline malate is a mix of citrulline and DL-malate, a compound that may help turn food into energy . It’s thought that this form of citrulline could have bigger effects because it potentially increases ATP — adenosine triphosphate, or the fuel for working muscles — production and availability .科学的研究の応用

Enhancement of Exercise Performance

Citrulline malate has been touted as a potential ergogenic aid to both resistance and high-intensity exercise performance . It is associated with enhanced blood flow to active musculature, which could be due to its role as a nitric oxide (NO) enhancer . This can favorably impact blood flow, exercise efficiency, and the contractile function of muscle .

Improvement of Muscular Recovery

Citrulline malate might improve muscle recovery via increased nutrient delivery and/or removal of waste products . This could be particularly beneficial for athletes or individuals engaged in regular physical activity.

Delay of Muscle Fatigue

Citrulline malate can help delay muscle fatigue by promoting increased aerobic energy . A study published in the British Journal of Sports Medicine reported that a daily intake of 6 grams of citrulline malate reduced muscle fatigue by sparking a 34 percent increase in oxidative ATP production during exercise .

Ammonia Homeostasis

The mechanism of citrulline malate’s impact on exercise performance might be more far-reaching as ammonia homeostasis could be improved . This could potentially lead to better endurance and performance during prolonged exercise.

Increased ATP Production

Citrulline malate could potentially increase ATP production via greater availability of malate . ATP, or adenosine triphosphate, is the main source of energy for most cellular processes.

Positive Impact on Aerobic Exercise Performance

Supplementation with Citrulline has been shown to have a positive impact on aerobic exercise performance and related outcomes such as lactate, oxygen uptake (VO 2) kinetics, and the rate of perceived exertion (RPE) . This is probably due to its relationship to endogenous nitric oxide production .

作用機序

Citrulline malate, also known as L-Citrulline DL-malate (1:1), is a compound that has gained attention for its potential benefits in exercise performance and recovery . This article will explore the mechanism of action of citrulline malate, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Citrulline malate primarily targets the production of nitric oxide (NO) in the body . As a nitric oxide enhancer, it is associated with improved blood flow to active musculature . It also targets the urea cycle, playing a crucial role in removing waste products from the body .

Mode of Action

Citrulline malate interacts with its targets by being converted into another amino acid called L-arginine, which is subsequently converted into nitric oxide . This conversion process helps widen blood vessels, improving blood flow throughout the body . The compound also plays a role in ammonia homeostasis, which could be improved, or ATP production could be increased via greater availability of malate .

Biochemical Pathways

Citrulline malate affects several biochemical pathways. It plays a significant role in the urea cycle, helping the body get rid of harmful substances, particularly ammonia . It also impacts the production of nitric oxide, which widens blood vessels and improves blood flow . Moreover, it might be involved in the Malate Aspartate Shuttle (MAS), which is crucial for ATP supply .

Pharmacokinetics

The pharmacokinetics of citrulline malate involve its absorption, distribution, metabolism, and excretion (ADME). Citrulline has a longer half-life, meaning it circulates for longer once in our system, and is more effective at increasing levels of arginine than arginine supplements themselves . This makes citrulline malate an effective stepping stone to boosting the body’s nitric oxide production .

Result of Action

The action of citrulline malate results in molecular and cellular effects such as enhanced blood flow to active musculature, improved ammonia homeostasis, and increased ATP production . These effects contribute to improved exercise performance and recovery . It also might improve muscle recovery via increased nutrient delivery and/or removal of waste products .

Action Environment

The action, efficacy, and stability of citrulline malate can be influenced by various environmental factors. These include the dosage and timing of supplementation, the individual’s exercise regimen, and the quality of the supplement . Further exploration of the optimal dose is required, including quantification of the bioavailability of NO, citrulline, and malate following ingestion of a range of CM doses .

将来の方向性

Further exploration of the optimal dose is required, including quantification of the bioavailability of nitric oxide, citrulline, and malate following ingestion of a range of CM doses . Similarly, further well-controlled studies using highly repeatable exercise protocols with a large aerobic component are required to assess the mechanisms associated with this supplement appropriately . Until such studies are completed, the efficacy of CM supplementation to improve exercise performance remains ambiguous .

特性

IUPAC Name |

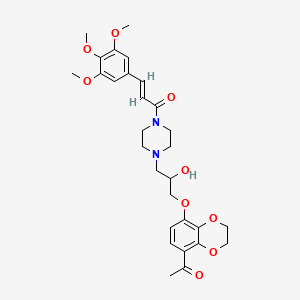

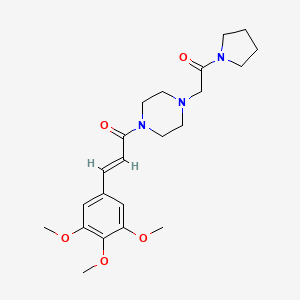

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970275 | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citrulline malate | |

CAS RN |

70796-17-7, 54940-97-5 | |

| Record name | Citrulline malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Citrulline DL-Malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of citrulline malate?

A1: Citrulline malate plays a role in the urea cycle, a metabolic pathway that converts ammonia into urea for excretion. [] It also acts as a precursor to arginine, an amino acid involved in nitric oxide (NO) production. [, ]

Q2: How does citrulline malate impact NO production?

A2: Citrulline, a component of citrulline malate, can be converted to arginine in the body. [] Arginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. [] Therefore, citrulline malate supplementation may indirectly increase NO production.

Q3: What are the purported benefits of increased NO production from citrulline malate supplementation?

A3: NO is a vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow. [] This increased blood flow may enhance nutrient and oxygen delivery to muscles, theoretically improving exercise performance. [, ]

Q4: Is there any spectroscopic data available for citrulline malate?

A4: The provided research papers do not present specific spectroscopic data for citrulline malate.

Q5: How stable is citrulline malate under different storage conditions?

A5: The research papers primarily focus on the physiological effects of citrulline malate and do not provide detailed information about its stability under various storage conditions.

Q6: Does citrulline malate exhibit any catalytic properties?

A6: Citrulline malate is not known to possess catalytic properties. Its primary roles relate to its involvement in the urea cycle and as an arginine precursor.

Q7: How do structural modifications of citrulline malate affect its activity?

A7: The provided research primarily focuses on citrulline malate as a whole and does not delve into the structure-activity relationship of its individual components or derivatives.

Q8: What formulation strategies have been explored to enhance the stability or bioavailability of citrulline malate?

A8: The research papers provided do not discuss specific formulation strategies for citrulline malate.

Q9: What are the SHE regulations surrounding citrulline malate production and use?

A9: The research primarily focuses on the scientific aspects of citrulline malate and does not delve into specific SHE (Safety, Health, and Environment) regulations. It's important to note that SHE regulations can vary depending on geographical location and intended use.

Q10: How is citrulline malate absorbed and metabolized in the body?

A10: While the research highlights the role of citrulline malate as an arginine precursor [, ], it doesn't offer detailed information on its specific absorption, distribution, metabolism, and excretion (ADME) profiles.

Q11: What is the typical duration of action of citrulline malate after ingestion?

A11: The research papers do not specify a definitive duration of action for citrulline malate. The time course of its effects likely depends on factors such as dosage, individual metabolism, and the specific outcome being measured.

Q12: What are the main findings from in vitro studies on citrulline malate?

A12: The provided research primarily focuses on in vivo studies. [, , , , , , ] It lacks detailed information from in vitro studies assessing citrulline malate's effects at the cellular level.

Q13: Which animal models have been used to study the effects of citrulline malate?

A13: Researchers have used rodent models, specifically rats, to investigate the impact of citrulline malate on various parameters, including:

Q14: What are the key outcomes from clinical trials investigating the effects of citrulline malate on exercise performance?

A14: Clinical trials on citrulline malate's effects on exercise performance present a mixed bag of results. Some studies found:

- Improved performance in resistance exercises, particularly in the lower body. [, , , ]

- Increased repetitions to failure in both upper and lower body exercises. []

- Enhanced anaerobic performance and reduced muscle soreness. []

- No significant effect on muscle strength in resistance-trained individuals. []

- No improvement in anaerobic capacity or muscle recovery in young adults. [, , ]

Q15: Has citrulline malate demonstrated any benefits in clinical populations?

A15: Research suggests potential benefits of citrulline malate in specific clinical contexts:

- Heart Failure: L-citrulline and citrulline malate showed improvement in right ventricular function in patients with heart failure with preserved ejection fraction (HFpEF). []

- Autonomic Dystonia: Citrulline malate (Stimol) showed positive effects on clinical manifestations of both psychoautonomic syndrome and asthenic symptoms in individuals with chronic arterial hypotension. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。